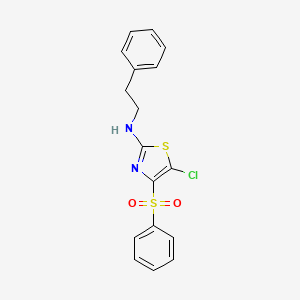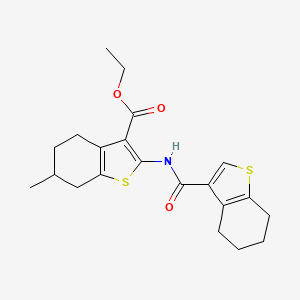![molecular formula C20H15F3N4O2S2 B6420626 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 881939-71-5](/img/structure/B6420626.png)
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide” is a chemical of interest in medicinal chemistry . It has a molecular formula of C17H14F3N3O2S and an average mass of 381.372 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a thiazole ring, and a benzenesulfonamide group . The specific 3D structure and stereochemistry are not provided in the available resources.将来の方向性
作用機序
Target of Action
Compounds with similar structures have been associated with diverse biological activities .
Mode of Action
It is likely that the compound interacts with its targets through a complex mechanism involving the formation of intermediate anions .
Biochemical Pathways
Related compounds have been found to influence lipid metabolism, specifically the generation of lipid-poor particles from high-density lipoprotein .
Pharmacokinetics
It has been observed that similar compounds can be consumed within two hours . This suggests that F3173-0032 may have a relatively short half-life, which could impact its bioavailability.
Result of Action
Compounds with similar structures have shown promising antibacterial activity .
Action Environment
The action, efficacy, and stability of F3173-0032 can be influenced by various environmental factors. For instance, the diastereoselectivity of similar compounds has been modeled at the DFT/B3LYP/6-31G (d,p) level , suggesting that the compound’s action may be sensitive to changes in the molecular environment.
特性
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c1-12-10-17(16-7-2-13(20(21,22)23)11-18(16)25-12)26-14-3-5-15(6-4-14)31(28,29)27-19-24-8-9-30-19/h2-11H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAQHKNIVZQCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6420549.png)
![(5Z)-3-ethyl-5-({2-[(2-hydroxyethyl)(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420550.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B6420555.png)
![(5Z)-3-[(furan-2-yl)methyl]-5-({2-[(2-methoxyethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420566.png)

![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6420589.png)
![(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6420590.png)
![(13Z)-16-acetyl-9-methyl-13-[(thiophen-2-yl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B6420592.png)
![4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420603.png)
![2,4-diethyl 5-[4-chloro-3-(pyrrolidine-1-sulfonyl)benzamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B6420611.png)
![ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate](/img/structure/B6420618.png)

![N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6420625.png)
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid](/img/structure/B6420631.png)